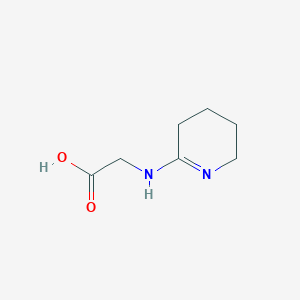

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZPVJZUCUMSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of [Hypothetical Compound Name]"

An In-depth Technical Guide on the Synthesis and Characterization of a Novel Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor: "Pyrrolo-K"

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in this field, forming the core of several FDA-approved drugs. This guide provides a comprehensive, experience-driven walkthrough for the synthesis, purification, and detailed characterization of a hypothetical, yet representative, novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, which we will refer to as "Pyrrolo-K".

Our approach is grounded in the principles of robust and reproducible medicinal chemistry. We will not only detail the "how" but also the "why" behind each methodological choice, ensuring a self-validating experimental design that is crucial for advancing a compound from a research concept to a potential therapeutic agent.

Part 1: The Synthetic Strategy - A Logic-Driven Approach

The rational design of a synthetic route is paramount. For Pyrrolo-K, our strategy is to build the core scaffold and then introduce key functionalities through robust and well-established chemical reactions. This ensures a convergent and efficient synthesis.

Retrosynthetic Analysis of Pyrrolo-K

Our retrosynthetic analysis of the target molecule, Pyrrolo-K, identifies a key Suzuki coupling reaction as the final step to append a crucial aryl group. This disconnection leads us back to a chlorinated pyrrolo[2,3-d]pyrimidine intermediate and a corresponding boronic acid. The pyrrolo[2,3-d]pyrimidine core itself can be constructed from a substituted pyrimidine precursor. This multi-step approach allows for modularity, where different boronic acids or other coupling partners can be used to generate a library of analogues for structure-activity relationship (SAR) studies.

Caption: Overall workflow for the synthesis, purification, and characterization of Pyrrolo-K.

Step-by-Step Synthesis Protocol

The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction for forming C-C bonds, making it a staple in medicinal chemistry.[1][2][3]

Reaction Scheme: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Arylboronic acid ---[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O]--> Pyrrolo-K

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, arylboronic acid, and potassium carbonate. The use of a flame-dried flask and subsequent inert atmosphere is critical to prevent the degradation of the palladium catalyst.

-

Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This step is crucial as oxygen can deactivate the Pd(0) catalyst.

-

Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst to the flask. Then, add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Pyrrolo-K.

Part 2: Purification - Achieving Analytical Purity

The crude product from the synthesis will contain unreacted starting materials, catalyst residues, and byproducts. Flash column chromatography is the gold standard for purifying small molecules in a research setting.[4]

Flash Column Chromatography Protocol

The choice of solvent system (mobile phase) is determined by running TLC plates with the crude mixture in various solvent ratios (e.g., hexane/ethyl acetate or dichloromethane/methanol). The goal is to find a system that gives the desired product a retention factor (Rf) of approximately 0.3.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude Pyrrolo-K in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry powder is carefully loaded onto the top of the packed column.

-

Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution). This allows for the separation of compounds based on their polarity.[4][5]

-

Fraction Collection: Collect the eluent in a series of test tubes.

-

Analysis: Spot each fraction onto a TLC plate and visualize under UV light to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified Pyrrolo-K as a solid.

Part 3: Characterization - A Multi-faceted Approach to Identity and Purity

No single analytical technique is sufficient to unambiguously confirm the structure and purity of a novel compound. A battery of spectroscopic and chromatographic methods must be employed.

Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules.[6]

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration values, and splitting patterns are all diagnostic.

-

¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule.

Expected Data for Pyrrolo-K:

| Technique | Parameter | Expected Observation | Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 7.0 - 9.0 ppm | Aromatic protons on the pyrrolopyrimidine and aryl rings. |

| Integration | Proportional to the number of protons. | Confirms the ratio of protons in different environments. | |

| Splitting (J-coupling) | Doublets, triplets, multiplets. | Shows adjacent non-equivalent protons. |

| ¹³C NMR | Chemical Shift (δ) | 100 - 160 ppm | Aromatic and heteroaromatic carbons. |

2. Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition.[7][8][9]

-

Technique: Electrospray Ionization (ESI) is commonly used for polar molecules like kinase inhibitors.

-

Expected Result: The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should match the calculated theoretical mass to within 5 ppm.

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the industry-standard method for determining the purity of a pharmaceutical compound.[10][11][12][13] It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[14][15]

-

Method: A reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient is typically employed. Detection is commonly done with a UV detector at a wavelength where the compound has strong absorbance.

-

Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram. For drug discovery purposes, a purity of >95% is generally required.

Caption: Logical flow for the analytical validation of the synthesized Pyrrolo-K.

Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique to identify the presence of key functional groups in a molecule based on the absorption of infrared radiation.

-

Expected Absorptions for Pyrrolo-K:

-

~3400 cm⁻¹: N-H stretch (from the pyrrole ring)

-

~3100-3000 cm⁻¹: Aromatic C-H stretches

-

~1620-1450 cm⁻¹: C=C and C=N bond stretches within the aromatic rings.

-

By integrating the data from all these analytical techniques, a comprehensive and trustworthy profile of the synthesized Pyrrolo-K can be established, confirming its identity, structure, and purity with a high degree of confidence. This rigorous validation is a non-negotiable prerequisite for any further biological evaluation.

References

-

Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PubMed Central URL: [Link]

-

Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations Source: PubMed URL: [Link]

-

Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

-

Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: ACS Publications URL: [Link]

-

Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: MDPI URL: [Link]

-

Title: HPLC in Pharmaceutical Applications and Pharmaceutical Industry Source: Lab Manager URL: [Link]

-

Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PubMed URL: [Link]

-

Title: HPLC Applications in Pharmaceuticals: Quality Control and Drug Development Source: Mastelf URL: [Link]

-

Title: Drug Impurities? Is Your HPLC Method up to Standard? Source: Technology Networks URL: [Link]

-

Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]

-

Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman Institute of Technology URL: [Link]

-

Title: Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL: [Link]

-

Title: Purification Technologies Small Molecules Source: Kdpharmagroup URL: [Link]

-

Title: Characterisation of kinase-selective inhibitors by chemical proteomics Source: PubMed URL: [Link]

-

Title: Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling Source: PubMed URL: [Link]

-

Title: ChromCore LC Columns for Separating Small Molecules Source: Amerigo Scientific URL: [Link]

-

Title: Strategies for the NMR‐Based Identification and Optimization of Allosteric Protein Kinase Inhibitors Source: Semantic Scholar URL: [Link]

-

Title: Purification: Tips for Flash Column Chromatography Source: University of Rochester Department of Chemistry URL: [Link]

-

Title: NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions Source: ACS Publications URL: [Link]

-

Title: Scaling Small Molecule Purification Methods for HPLC Source: Agilent URL: [Link]

-

Title: Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry Source: Springer Link URL: [Link]

-

Title: Isolation And Purification Of Substance By Column Chromatography Source: Request PDF URL: [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterisation of kinase-selective inhibitors by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. moravek.com [moravek.com]

- 11. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 12. mastelf.com [mastelf.com]

- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 14. ChromCore LC Columns for Separating Small Molecules - Amerigo Scientific [amerigoscientific.com]

- 15. agilent.com [agilent.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of [Hypothetical Compound Name] on NMDA Receptors

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical player in excitatory neurotransmission, synaptic plasticity, and higher cognitive functions such as learning and memory.[1][2][3][4] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[5][6][7] This guide provides a comprehensive framework for elucidating the mechanism of action of a novel therapeutic candidate, [Hypothetical Compound Name], on NMDA receptors. We will traverse the necessary experimental landscape, from initial binding characterization to the functional consequences of receptor modulation and its impact on downstream signaling pathways. This document is intended to serve as a technical resource, blending established protocols with the strategic insights required for a thorough mechanistic investigation.

Introduction: The NMDA Receptor - A Complex and Vital Target

NMDA receptors are ionotropic glutamate receptors that form heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][8][9][10] A unique feature of NMDA receptors is their requirement for dual agonists, glutamate and a co-agonist (glycine or D-serine), for activation.[1][2][9] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg2+), a blockade that is only relieved upon depolarization of the postsynaptic membrane.[2] This property allows the NMDA receptor to function as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic depolarization.[2]

The diverse subunit composition of NMDA receptors (GluN1 splice variants, and GluN2A-D subunits) gives rise to a variety of receptor subtypes with distinct pharmacological and biophysical properties, as well as differential distribution throughout the central nervous system.[11][12][13][14] This subtype diversity presents both a challenge and an opportunity for the development of targeted therapeutics with improved efficacy and reduced side effects.

Understanding the precise mechanism of action of a compound like [Hypothetical Compound Name] is paramount. Does it act as a competitive antagonist at the glutamate or glycine binding site? Is it a channel blocker? Or does it function as an allosteric modulator, fine-tuning receptor activity without directly competing with the endogenous ligands?[5][15] This guide will provide the experimental roadmap to answer these critical questions.

Foundational Analysis: Characterizing the Binding Interaction

The initial step in understanding how [Hypothetical Compound Name] interacts with NMDA receptors is to determine its binding characteristics. This is typically achieved through a combination of radioligand binding assays and computational modeling.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity (Kd) and density (Bmax) of a compound for its target receptor.[16][17][18] For NMDA receptors, a variety of radiolabeled ligands can be employed to probe different binding sites.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, which has a high density of NMDA receptors) in a buffered solution and perform differential centrifugation to isolate synaptic membranes.

-

Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled ligand that targets a specific site on the NMDA receptor (e.g., [3H]CGP 39653 for the glutamate binding site) and varying concentrations of the unlabeled [Hypothetical Compound Name].[19]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of [Hypothetical Compound Name]. The concentration of [Hypothetical Compound Name] that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Radioligand Binding Assay Results for [Hypothetical Compound Name]

| Radioligand | Target Site | [Hypothetical Compound Name] Ki (nM) | Interpretation |

| [3H]CGP 39653 | Glutamate Site | 50 | Moderate affinity for the glutamate binding site. |

| [3H]DCKA | Glycine Site | >10,000 | Negligible affinity for the glycine binding site. |

| [3H]MK-801 | Channel Pore | >10,000 | Does not appear to be a channel blocker. |

Molecular Docking

Molecular docking simulations provide a theoretical framework for understanding the binding pose and potential interactions of [Hypothetical Compound Name] with the NMDA receptor at an atomic level.[20][21][22][23][24]

Workflow: Molecular Docking of [Hypothetical Compound Name]

-

Protein Preparation: Obtain the three-dimensional crystal structure of the NMDA receptor (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding pocket.

-

Ligand Preparation: Generate a 3D conformation of [Hypothetical Compound Name] and assign appropriate charges.

-

Docking Simulation: Utilize a docking program (e.g., AutoDock, Glide) to predict the binding orientation and affinity of [Hypothetical Compound Name] within the defined binding site.

-

Analysis: Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) to gain insights into the structural basis of binding.

Caption: Electrophysiological investigation workflow.

Downstream Signaling and Cellular Consequences

NMDA receptor activation leads to a significant influx of calcium (Ca2+), which acts as a second messenger to trigger a cascade of intracellular signaling events. [2][10][25][26]Investigating the impact of [Hypothetical Compound Name] on these downstream pathways provides a more complete picture of its mechanism of action.

Calcium Imaging

Calcium imaging techniques allow for the visualization and quantification of changes in intracellular calcium concentration in response to NMDA receptor activation. [27][28][29][30][31] Experimental Protocol: Calcium Imaging

-

Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) or use cells expressing a genetically encoded calcium indicator (e.g., GCaMP).

-

Image Acquisition: Use a fluorescence microscope to capture baseline fluorescence.

-

Stimulation: Perfuse the cells with a solution containing NMDA and glycine to induce calcium influx.

-

Compound Application: Co-apply [Hypothetical Compound Name] to determine its effect on the NMDA-induced calcium signal.

-

Data Analysis: Measure the change in fluorescence intensity over time. A reduction in the calcium signal in the presence of [Hypothetical Compound Name] would indicate its inhibitory effect on NMDA receptor function.

Assessing Downstream Signaling Pathways

NMDA receptor-mediated calcium influx can activate numerous downstream signaling molecules, including kinases and transcription factors. [32]Western blotting can be used to assess the phosphorylation state (and thus activation) of key signaling proteins.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

-

Cell Treatment: Treat neuronal cultures with NMDA and glycine in the presence or absence of [Hypothetical Compound Name].

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-CREB) and then with a secondary antibody conjugated to a detectable enzyme.

-

Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the effect of [Hypothetical Compound Name] on the activation of these signaling pathways.

Caption: Simplified NMDA receptor downstream signaling pathway.

Investigating Potential for Excitotoxicity Modulation

Overactivation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. [2][33]This process is implicated in various neurodegenerative diseases. [2]

Cell Viability Assays

Cell viability assays can determine if [Hypothetical Compound Name] can protect neurons from NMDA-induced excitotoxicity.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate primary neurons in a multi-well plate.

-

Treatment: Expose the neurons to a high concentration of NMDA to induce excitotoxicity, in the presence or absence of varying concentrations of [Hypothetical Compound Name].

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Data Analysis: An increase in absorbance in the presence of [Hypothetical Compound Name] indicates a protective effect against excitotoxicity.

Conclusion: Synthesizing a Comprehensive Mechanistic Profile

By systematically applying the experimental approaches outlined in this guide, a comprehensive understanding of the mechanism of action of [Hypothetical Compound Name] on NMDA receptors can be achieved. The integration of binding, electrophysiological, and cell-based functional assays will provide a robust and multi-faceted characterization of this novel compound. This detailed mechanistic insight is crucial for its continued development as a potential therapeutic agent for neurological and psychiatric disorders.

References

- Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology.

- Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action. PubMed Central.

- NMDA receptor. Wikipedia.

- Structure and function of NMDA-type glutam

- NMDA agonists and antagonists as probes of glutamatergic dysfunction and pharmacotherapies in neuropsychi

- How does calcium imaging work in brain research?.

- Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential. PubMed.

- NMDA Receptors: Distribution, Role, and Insights into Neuropsychi

- Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure–Activity Relationships and Mechanisms of Action. Journal of Medicinal Chemistry.

- Calcium imaging. Wikipedia.

- Structure, Function, and Pharmacology of NMDA Receptor Channels. Semantic Scholar.

- Structure, function, and allosteric modul

- Electrophysiological Investigation of NMDA Current Properties in Brain Slices. JoVE.

- Structure, function, and allosteric modul

- The dichotomy of NMDA receptor signalling. PubMed Central.

- A simple Ca2+-imaging approach to neural network analyses in cultured neurons. PMC.

- Calcium imaging and measuring behavior. Noldus.

- The molecular basis of NMDA receptor subtypes: native receptor diversity is predicted by subunit composition. NIH.

- New Insights on N-Methyl-D-Aspartate (NMDA) Receptor Under Combinatorial Molecular Docking and MD Simulation Studies Using Natural Bioactive Compounds Against Neurodegenerative Diseases.

- Calcium imaging. Handbook of Neural Activity Measurement.

- Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neurop

- Downstream signaling molecules of metabotropic NMDA receptor signaling.

- NMDA Biochemical Binding Assay Service. Reaction Biology.

- NMDA receptor function: subunit composition versus sp

- The Use of Ligand Binding in Assays of NMDA Receptor Function. JoVE.

- Radio-ligand receptor binding assay in vitro and animal biodistribution in vivo of 99Tcm-N-ethyl-N2S2-memantine as a potential NMDA receptor imaging agent. Nuclear Science and Techniques.

- NMDA receptor function: subunit composition versus sp

- Design and In-silico Molecular Docking of NMDA NR2B Receptor Antagonist and Pharmacokinetic Prediction of Some Piperazine Sulfonyl Amine Derivatives for Alzheimer's Disease. International Journal of Life Science and Pharma Research.

- In-silico docking and molecular dynamic introspective study of multiple targets of AChE with Rivastigmine and NMDA receptors with Riluzole for Alzheimer's disease. Taylor & Francis Online.

- The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. PubMed.

- Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simul

- 3D-QSAR, ADME-Tox In Silico Prediction and Molecular Docking Studies for Modeling the Analgesic Activity against Neuropathic Pain of Novel NR2B-Selective NMDA Receptor Antagonists. MDPI.

- A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PubMed Central.

- Electrophysiological Investigation of NMDA Current Properties in Brain Slices. PubMed.

- Physiology, NMDA Receptor.

- Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Stri

- Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. ScienceDirect.

- NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names. RxList.

- NMDA receptor antagonist. Wikipedia.

-

Pharmacology of NMDA Receptors. NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw1LLt9tbkac_SgAhNpv4O6HvyMuiIO_klCddbyDkeBN8ZwmCE47OrnKucfj9TYvS-BDv7-nO8innfZ1o-detrRQXkOn4DtcZ4BzcmNZQf6hV9jpgOCo3DSn-ZmJZSf5c6fwSKx00=]([Link]

Sources

- 1. rupress.org [rupress.org]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. umimpact.umt.edu [umimpact.umt.edu]

- 4. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA agonists and antagonists as probes of glutamatergic dysfunction and pharmacotherapies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The molecular basis of NMDA receptor subtypes: native receptor diversity is predicted by subunit composition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMDA receptor function: subunit composition versus spatial distribution - ProQuest [proquest.com]

- 14. NMDA receptor function: subunit composition versus spatial distribution - ProQuest [proquest.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 18. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijlpr.com [ijlpr.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00722F [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Calcium imaging (Chapter 10) - Handbook of Neural Activity Measurement [cambridge.org]

- 26. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. How does calcium imaging work in brain research? [synapse.patsnap.com]

- 28. Calcium imaging - Wikipedia [en.wikipedia.org]

- 29. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 30. noldus.com [noldus.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Metabolic Stability of [Hypothetical Compound Name]

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount.[1][2][3] Metabolic stability, defined as a drug's resistance to biotransformation by the body's enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound with poor metabolic stability may be rapidly cleared from the body, necessitating frequent and high doses to maintain therapeutic concentrations, which can lead to patient non-compliance and potential toxicity from metabolites.[3] Conversely, an overly stable compound might accumulate, increasing the risk of adverse effects. Therefore, early in vitro assessment of metabolic stability is a critical gatekeeping step, enabling researchers to prioritize candidates with favorable pharmacokinetic prospects and guiding medicinal chemistry efforts to optimize metabolic liabilities.[4][5][6][7] This guide provides a comprehensive technical overview of the principles, methodologies, and data interpretation of in vitro metabolic stability assays, designed for researchers and scientists in the field of drug development.

The Engine Room of Metabolism: In Vitro Test Systems

The liver is the primary site of drug metabolism, armed with a vast arsenal of enzymes.[2][3][8] In vitro metabolic stability assays aim to replicate this complex environment using various liver-derived systems. The choice of system is a critical experimental decision, dictated by the specific questions being addressed and the stage of the drug discovery program.

Liver Microsomes: The Workhorse for Phase I Metabolism

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[8][9][10] They are a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism, which accounts for the biotransformation of a vast majority of drugs.[1][2][3]

Causality Behind the Choice: Microsomal stability assays are often the first-line screening tool due to their cost-effectiveness, high-throughput capability, and the central role of CYP enzymes in drug clearance.[10][11] They are particularly useful for identifying compounds susceptible to rapid oxidative metabolism.[10]

Hepatocytes: The "Gold Standard" for a Holistic View

Intact hepatocytes, either freshly isolated or cryopreserved, are considered the "gold standard" for in vitro metabolism studies.[8] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs)) and their necessary cofactors, all within a cellular context that includes membrane transport processes.[8][12][13]

Causality Behind the Choice: Hepatocyte assays provide a more comprehensive and physiologically relevant assessment of a compound's metabolic fate, capturing both Phase I and Phase II pathways.[8][12][13] This is crucial for compounds that may be cleared primarily through conjugation reactions or for understanding the interplay between different metabolic pathways.

Other In Vitro Systems: Expanding the Scope

Beyond microsomes and hepatocytes, other systems are employed to investigate specific metabolic questions:

-

S9 Fraction: This is a supernatant fraction of liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader enzymatic profile than microsomes alone.[5][8]

-

Cytosol: The cytosolic fraction is used to study the role of non-microsomal enzymes, such as aldehyde oxidase (AO), xanthine oxidase (XO), and various reductases, in a compound's metabolism.[5][14]

-

Recombinant Enzymes: Using individually expressed drug-metabolizing enzymes (e.g., specific CYP or UGT isoforms) allows for precise identification of the enzymes responsible for a compound's metabolism, a process known as reaction phenotyping.[15][16][17][18]

Experimental Design and Protocols: A Self-Validating System

A robust in vitro metabolic stability assay is a self-validating system, incorporating appropriate controls to ensure the reliability and reproducibility of the data.

Core Experimental Workflow

The fundamental principle of these assays involves incubating the test compound with the chosen in vitro system at a physiological temperature (37°C) and monitoring the disappearance of the parent compound over time.[10][12][19][20]

Diagram: General Workflow of an In Vitro Metabolic Stability Assay

Caption: A generalized workflow for conducting in vitro metabolic stability assays.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a step-by-step methodology for assessing the metabolic stability of a hypothetical compound in human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled)[21]

-

[Hypothetical Compound Name]

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)[22]

-

NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21][22]

-

Positive Control Compounds (e.g., Verapamil - high clearance, Carbamazepine - low clearance)

-

Internal Standard

-

Acetonitrile (for quenching)

-

96-well plates

-

Incubator/Shaker (37°C)

-

Centrifuge

-

LC-MS/MS system[21]

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[21]

-

Prepare a working solution of the [Hypothetical Compound Name] and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (typically <1%).[22]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Time-Point Sampling and Quenching:

-

Sample Processing and Analysis:

Self-Validation System:

-

Time Zero (T0) Control: Represents 100% of the compound at the start of the reaction.

-

Negative Control (Minus Cofactor): The reaction is run without the NADPH regenerating system. Significant compound loss in this control may indicate chemical instability or non-NADPH dependent metabolism.[22]

-

Positive Controls: Known high and low clearance compounds are included to verify the metabolic activity of the microsomal batch.[6]

Detailed Protocol: Hepatocyte Stability Assay

This protocol outlines the procedure for a suspension-based hepatocyte stability assay.

Materials:

-

Cryopreserved Human Hepatocytes (pooled)

-

Hepatocyte Incubation Medium (e.g., Williams' Medium E)[23]

-

[Hypothetical Compound Name]

-

Positive Control Compounds (e.g., Propranolol - high clearance, Diltiazem - low clearance)

-

Internal Standard

-

Acetonitrile (for quenching)

-

12- or 24-well plates[23]

-

Orbital Shaker in an incubator (37°C, 5% CO2)[23]

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation:

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be high (>80%).

-

Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[24]

-

-

Incubation:

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and quench the reaction by adding cold acetonitrile with an internal standard.[23]

-

-

Sample Processing and Analysis:

-

Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal assay.

-

Self-Validation System:

-

Time Zero (T0) Control: Represents the initial compound concentration.

-

Negative Control (Heat-Inactivated Hepatocytes): Using heat-inactivated hepatocytes helps to distinguish between enzymatic degradation and other loss mechanisms like non-specific binding.[23]

-

Positive Controls: Ensure the metabolic competence of the hepatocyte batch.[23]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary output of a metabolic stability assay is the concentration of the parent compound remaining at each time point. This data is then used to calculate key parameters that quantify the compound's metabolic lability.

Calculating In Vitro Half-Life (t½) and Intrinsic Clearance (CLint)

The rate of disappearance of the compound is typically assumed to follow first-order kinetics. A semi-log plot of the natural logarithm of the percentage of compound remaining versus time should yield a straight line.[24][25]

-

Elimination Rate Constant (k): The slope of the linear regression line from the semi-log plot is the elimination rate constant (k).[24]

-

Slope = -k

-

-

In Vitro Half-Life (t½): This is the time it takes for 50% of the compound to be metabolized.

-

t½ = 0.693 / k

-

-

In Vitro Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein or cells in the incubation.[8][11][26]

-

For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

-

For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Volume of Incubation / Number of Hepatocytes in millions)[27]

-

Table: Representative In Vitro Metabolic Stability Data for [Hypothetical Compound Name]

| In Vitro System | t½ (min) | CLint (µL/min/mg protein) | CLint (µL/min/10^6 cells) | Stability Classification |

| Human Liver Microsomes | 45 | 30.8 | N/A | Moderate |

| Human Hepatocytes | 35 | N/A | 39.6 | Moderate |

| Verapamil (Control) | 8 | 173.3 | N/A | High Clearance |

| Carbamazepine (Control) | >120 | <11.6 | N/A | Low Clearance |

Beyond the Basics: Reaction Phenotyping and Non-CYP Metabolism

If a compound demonstrates significant metabolic clearance, the next logical step is to identify the specific enzymes responsible. This is crucial for predicting potential drug-drug interactions.[15][16]

Reaction Phenotyping Strategies:

-

Recombinant Enzymes: Incubating the compound with a panel of individual recombinant CYP enzymes is the most direct way to identify the key metabolizing isoforms.[15][17]

-

Chemical Inhibition: Using selective chemical inhibitors for specific CYP enzymes in a microsomal incubation can reveal which pathways are critical for the compound's metabolism.[15]

Diagram: Decision Tree for Investigating Metabolic Pathways

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bioivt.com [bioivt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 18. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 19. nuvisan.com [nuvisan.com]

- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. protocols.io [protocols.io]

- 25. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Application Note: A Protocol for the Synthesis and Characterization of [Hypothetical Compound Name] Hydrochloride Salt

Abstract

The conversion of a free base active pharmaceutical ingredient (API) into a salt form is a critical step in drug development, with approximately 50% of all drugs on the market administered as salts.[1][2] Hydrochloride (HCl) salts are among the most common forms, chosen to enhance crucial physicochemical properties such as aqueous solubility, dissolution rate, stability, and bioavailability.[3][4][5] This guide provides a comprehensive overview of the scientific principles, key experimental considerations, and detailed laboratory protocols for the synthesis of a hydrochloride salt from a basic parent compound, using "[Hypothetical Compound Name]" as a model. We will explore two robust methods: direct precipitation using a solution of HCl in an organic solvent and the in-situ generation of anhydrous HCl. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to pharmaceutical salt formation.

Scientific Principles & Mechanistic Overview

The formation of a hydrochloride salt is a fundamental acid-base reaction.[6] Most organic molecules targeted for HCl salt formation contain a basic functional group, typically a primary, secondary, or tertiary amine. The nitrogen atom in an amine possesses a lone pair of electrons, making it a Lewis base capable of accepting a proton (H⁺).

Hydrochloric acid provides the proton, which is transferred to the basic nitrogen atom. This protonation event forms a positively charged ammonium cation and a negatively charged chloride anion. The strong electrostatic attraction between these oppositely charged ions results in the formation of an ionic salt, which can then crystallize from a suitable solvent system.[2][7]

The overall transformation from a covalent free base to an ionic salt is the key to altering the molecule's physical properties.[7][8] The ionic nature of the salt generally leads to higher melting points, increased crystallinity, and, most importantly, enhanced aqueous solubility compared to the neutral parent compound.[5]

Caption: Mechanism of Amine Hydrochloride Salt Formation.

Key Experimental Considerations

The success of a salt formation protocol hinges on several critical decisions. Simply mixing the reagents is not enough; a rational approach is required to ensure high yield, purity, and the desired solid-state form.

Choice of HCl Source

The method of introducing hydrogen chloride is paramount, especially regarding the control of stoichiometry and moisture.

-

HCl Gas: Bubbling anhydrous HCl gas through a solution of the free base is a classic method.[9] It ensures water is excluded but can be difficult to quantify accurately and requires specialized equipment like a gas dispersion tube and a system to prevent back-suction.[10]

-

Commercial HCl Solutions: The most common and practical approach involves using commercially available solutions of HCl in organic solvents like diethyl ether, dioxane, ethanol, or ethyl acetate.[10][11][12] These reagents provide a defined concentration, simplifying stoichiometry. Anhydrous grades are essential for moisture-sensitive crystallizations.[13]

-

In-situ Generation of HCl: For reactions requiring strictly anhydrous conditions, HCl can be generated directly within the reaction flask. A highly effective method is the reaction of chlorotrimethylsilane (TMSCl) with an alcohol like anhydrous ethanol.[14] This reaction stoichiometrically produces HCl and ethoxytrimethylsilane, consuming any trace water present.[14]

Solvent Selection

The choice of solvent is arguably the most critical factor influencing the crystallization of the salt.[15] The ideal solvent system should meet the following criteria:

-

High Solubility for the Free Base: The starting material must be fully dissolved to ensure a homogeneous reaction.

-

Low Solubility for the HCl Salt: The product salt should be poorly soluble in the chosen solvent to promote precipitation and maximize yield.[9][11]

-

Inertness: The solvent should not react with the acid, base, or product.

-

Volatility: A moderately volatile solvent simplifies the drying process of the final product.

Commonly used solvents include diethyl ether, ethyl acetate, isopropanol (IPA), ethanol, and acetonitrile.[11] Sometimes, an anti-solvent (a solvent in which the salt is insoluble) is added to a solution of the salt to induce precipitation.

Detailed Experimental Protocols

Safety First: These procedures must be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Hydrogen chloride is corrosive, and many organic solvents are flammable.[14][16]

Protocol A: Synthesis using HCl in Diethyl Ether

This protocol is a standard method suitable for many basic compounds. Diethyl ether is an excellent choice as many free bases are soluble in it, while the corresponding hydrochloride salts are often highly insoluble.[11]

Materials:

-

[Hypothetical Compound Name] free base: 1.0 g (X mmol)

-

Anhydrous diethyl ether (Et₂O)

-

2.0 M HCl solution in diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Syringe

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 g of the free base in 20-30 mL of anhydrous diethyl ether. Stir at room temperature until a clear solution is obtained.

-

Acidification: While stirring vigorously, slowly add 1.0 to 1.1 molar equivalents of the 2.0 M HCl/Et₂O solution dropwise via syringe.

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid almost immediately upon addition of the acid.[9]

-

Digestion: Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation and crystallization.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 5 mL) to remove any unreacted starting material or excess HCl.

-

Drying: Dry the crystalline product under high vacuum to a constant weight.

Protocol B: Synthesis via in-situ Generation of Anhydrous HCl

This method is ideal when strict exclusion of water is necessary to prevent the formation of hydrates or to obtain a specific crystalline form.[14]

Materials:

-

[Hypothetical Compound Name] free base: 1.0 g (X mmol)

-

Anhydrous Ethanol (EtOH)

-

Chlorotrimethylsilane (TMSCl)

-

Magnetic stirrer and stir bar

-

Three-neck round-bottom flask with septum and inert gas inlet

-

Syringes

-

Ice-water bath

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a septum, and an inert gas (N₂ or Ar) inlet.

-

Dissolution: Add 1.0 g of the free base to the flask, followed by 20 mL of anhydrous ethanol. Stir under an inert atmosphere until fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

In-situ HCl Generation: While stirring at 0 °C, slowly add 1.05 molar equivalents of chlorotrimethylsilane (TMSCl) dropwise via syringe over 10-15 minutes.

-

Crystallization: After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 1-2 hours. If precipitation is slow, it can be induced by adding an anti-solvent like anhydrous diethyl ether or by reducing the solvent volume in vacuo.

-

Isolation & Drying: Isolate, wash (with cold ethanol or an ethanol/ether mixture), and dry the product as described in Protocol A.

Characterization of the Final Product

Confirmation of salt formation and assessment of purity are essential. A combination of analytical techniques should be employed.[17][18][19]

| Technique | Purpose | Expected Observation for [Hypothetical Compound Name]·HCl |

| Melting Point | Assess purity and confirm a new solid form. | The salt should have a distinct and likely higher melting point than the free base. |

| FTIR Spectroscopy | Identify functional group changes. | Appearance of a broad N-H⁺ stretching band (approx. 2400-2800 cm⁻¹). Shift in C-N stretching frequencies. |

| ¹H NMR Spectroscopy | Confirm protonation site. | Protons adjacent to the nitrogen atom (α-protons) will typically shift downfield due to the positive charge. Appearance of a new, broad N-H⁺ proton signal. |

| Solubility Studies | Verify enhanced aqueous solubility. | The HCl salt should exhibit significantly higher solubility in water or aqueous buffers compared to the free base.[5][20] |

| X-Ray Powder Diffraction (XRPD) | Determine the solid-state form (crystalline vs. amorphous). | A crystalline salt will produce a unique diffraction pattern, distinct from the free base.[19] |

| Differential Scanning Calorimetry (DSC) | Analyze thermal properties. | A sharp endotherm corresponding to the melting point of the crystalline salt.[19] |

Experimental Workflow Visualization

Caption: General Workflow for Hydrochloride Salt Synthesis.

References

-

Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665–6672. [Link]

-

Jain, A. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10). [Link]

-

Babu, N. J., & Nangia, A. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(3), 1353–1374. [Link]

-

Jackson, G., & Routledge, P. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Cardiology, 17(4). [Link]

-

Nechipadappu, S. K. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

-

Wikipedia. (n.d.). Hydrochloride. [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

-

ResearchGate. (2012). How to make a salt of a novel compound?. [Link]

-

Quora. (2022). How could I prepare 1M of 5% HCl-methanol?. [Link]

-

Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride?. [Link]

-

ResearchGate. (2017). Is there a standard protocol to prepare: standardized Hydrochloric acid, (0.1 - 1.0) N ethanolic solution?. [Link]

-

Sciencemadness.org. (2021). Forming oxalte salts of amines. [Link]

-

ResearchGate. (2015). How I can prepare ethanolic solution of 37% HCl?. [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1039-47. [Link]

-

ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

-

Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

- Google Patents. (n.d.).

-

NIH National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

-

Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. [Link]

-

Sciencemadness Discussion Board. (2010). HCl solution in Diethyl-Ether. [Link]

-

YouTube. (2020). Conversion of Amines to Amine Salts. [Link]

-

CP Lab Safety. (n.d.). Hydrogen Chloride, 1M in Diethyl Ether (HCl), 5 Liter. [Link]

-

Sciencemadness Discussion Board. (2010). 30% Ethanolic HCl. [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

-

Reddit. (2014). Why are salts of hydrochloric acid and organic bases called "hydrochlorides" instead of "chlorides"?. [Link]

-

ResearchGate. (2013). How can I prepare etherial hydrochloric acid?. [Link]

-

ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. [Link]

-

ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

-

NIH National Center for Biotechnology Information. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. [Link]

-

YouTube. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Hydrochloride - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Chlorure d’hydrogène solution 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 13. sciencemadness.org [sciencemadness.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. fishersci.com [fishersci.com]

- 17. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Characterizing NeuroStab-42, a Novel GABAA Receptor Positive Allosteric Modulator, Using Patch-Clamp Electrophysiology

Abstract

This guide provides a comprehensive framework for characterizing the novel hypothetical compound, NeuroStab-42, a selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAa) receptors. We detail the principles and step-by-step protocols for using whole-cell patch-clamp electrophysiology to quantify the potency and efficacy of NeuroStab-42 on recombinant human GABAA receptors expressed in a stable cell line. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking to rigorously evaluate GABAA receptor modulators.

Introduction: The Significance of GABAA Receptor Modulation

The GABAA receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] Its function is crucial for maintaining the delicate balance between neuronal excitation and inhibition. When the neurotransmitter GABA binds to the receptor, it opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential.[1][2]

Positive allosteric modulators (PAMs) are compounds that do not activate the GABAA receptor directly but bind to a distinct allosteric site to enhance the receptor's response to GABA.[1][2] This potentiation can occur by increasing the channel's opening frequency or duration.[1][3] Well-known examples of GABAA PAMs include benzodiazepines, barbiturates, and certain neurosteroids, which are used clinically for their anxiolytic, sedative, and anticonvulsant properties.[3][4]

NeuroStab-42 is a hypothetical, next-generation PAM designed for high selectivity towards specific GABAA receptor subunit compositions (e.g., α2/α3-containing receptors), aiming to provide potent anxiolytic effects with a reduced sedative and dependence-inducing profile. Patch-clamp electrophysiology is the gold-standard technique for this application, as it allows for direct, real-time measurement of ion channel function with high temporal and electrical resolution.[5][6][7] Specifically, the voltage-clamp configuration enables the precise control of membrane potential while measuring the ionic currents flowing through the channels, making it ideal for studying the pharmacology of ligand-gated ion channels.[8][9][10]

Principles of the Assay: Whole-Cell Voltage Clamp

The whole-cell patch-clamp technique provides electrical and molecular access to the entire cell's interior.[5][6] A glass micropipette forms a high-resistance "gigaohm" seal with the cell membrane, after which the membrane patch is ruptured.[5] This configuration allows for two key capabilities:

-

Voltage Control: A voltage-clamp amplifier holds the cell's membrane potential at a constant "holding potential" (e.g., -70 mV).[8][9][11]

-

Current Measurement: The amplifier measures the current it must inject to counteract any changes in membrane potential caused by ion channels opening or closing. This injected current is equal in magnitude and opposite in charge to the current flowing through the cell's ion channels.[8][9]

By co-applying a low concentration of GABA (the agonist) with varying concentrations of NeuroStab-42 (the modulator), we can precisely quantify the degree to which NeuroStab-42 enhances the GABA-evoked current.

Materials and Methods

Cell Line

-

HEK293 cells stably expressing human GABAA receptors (α2β3γ2 subunit composition): This specific subunit combination is often targeted for anxiolytic drug development.[3] HEK293 cells are a suitable host for this purpose.[12][13]

Key Reagents and Solutions

| Solution | Composition (in mM) | Purpose |

| External Solution (ECS) | 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.[14][15] | Mimics the extracellular ionic environment. Used for cell perfusion and drug dilution. |

| Internal Solution (ICS) | 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. | Fills the patch pipette and dialyzes the cell interior. CsCl is used to block potassium channels. |

| GABA Stock (100 mM) | Dissolved in dH₂O. Stored at -20°C. | Agonist for activating GABAA receptors. |

| NeuroStab-42 Stock (10 mM) | Dissolved in 100% Dimethyl Sulfoxide (DMSO). Stored at -20°C. | The test compound. DMSO is a common solvent for hydrophobic compounds.[16][17] |

| Vehicle Control | 100% DMSO. | To test for any effects of the solvent itself on GABAA receptor currents.[18] |

Equipment

-

Inverted Microscope with DIC optics

-

Patch-Clamp Amplifier (e.g., Axon Axopatch 200B)[5]

-

Digitizer (e.g., Axon Digidata 1550)

-

Micromanipulators

-

Vibration Isolation Table

-

Perfusion System for rapid solution exchange

-

Pipette Puller and Microforge

-

Data Acquisition and Analysis Software (e.g., pCLAMP Suite)[19][20][21][22]

Experimental Protocols

Protocol 1: Preparation of Test Solutions

-

Thaw Stocks: Thaw GABA and NeuroStab-42 stock solutions on ice.

-

Prepare GABA EC₁₀-₂₀: Prepare a working concentration of GABA in ECS that elicits 10-20% of the maximal response (e.g., 1 µM GABA). This sub-maximal concentration is necessary to observe potentiation by a PAM.[14]

-

Serial Dilutions: Prepare a series of NeuroStab-42 dilutions in the GABA EC₁₀-₂₀ solution. A typical concentration range for a concentration-response curve would be 1 nM to 10 µM.

-

Vehicle Control: Prepare a control solution containing the GABA EC₁₀-₂₀ and the highest concentration of DMSO used in the NeuroStab-42 dilutions (e.g., 0.1%). It is critical to ensure the final DMSO concentration is non-toxic and does not affect channel function, typically ≤0.1%.[17]

Protocol 2: Whole-Cell Patch-Clamp Recording

-

Cell Plating: Plate the HEK293-GABAA cells onto glass coverslips 24-48 hours before the experiment to achieve ~60-80% confluency.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with ICS.

-

Establish Recording:

-

Place a coverslip in the recording chamber and perfuse with ECS.

-

Using a micromanipulator, approach a healthy, isolated cell with the pipette.

-

Apply gentle positive pressure. Once touching the cell, release pressure and apply gentle suction to form a Gigaohm seal (>1 GΩ).

-

Apply a brief, strong pulse of suction to rupture the membrane and achieve the whole-cell configuration.[5][6]

-

-

Stabilization: Allow the cell to stabilize for 5-10 minutes, perfusing with ECS. Hold the membrane potential at -70 mV.

-

Baseline Recording: Apply the GABA EC₁₀-₂₀ solution for 2-3 seconds to record a stable baseline current. Wash with ECS until the current returns to zero. Repeat 2-3 times to ensure a stable response.

Protocol 3: Characterizing NeuroStab-42

-

Concentration-Response Curve:

-

Sequentially apply each concentration of NeuroStab-42 (co-applied with GABA EC₁₀-₂₀) for 2-3 seconds, starting from the lowest concentration.

-

Between each application, ensure a complete washout with ECS and that the current returns to the pre-drug baseline.

-

Record the peak current amplitude for each concentration.

-

-

Vehicle Control Application: At the end of the experiment, apply the vehicle control solution (GABA + DMSO) to confirm that the solvent does not potentiate the GABA-evoked current.

-

Data Acquisition: Record currents using software like Clampex.[21] Filter the signal at 2 kHz and digitize at 10 kHz.

Data Analysis and Expected Results

Data analysis should be performed using software such as Clampfit or a similar program.[19][22]

-

Measurement: Measure the peak amplitude of the inward current elicited by each drug application.

-

Normalization: Normalize the potentiation by dividing the current amplitude in the presence of NeuroStab-42 by the baseline current amplitude (GABA alone).

-

Potentiation (%) = [(IGABA + NeuroStab-42 / IGABA) - 1] * 100

-

-

Curve Fitting: Plot the normalized potentiation against the logarithm of the NeuroStab-42 concentration. Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the key pharmacological parameters.[23]

Table 1: Expected Pharmacological Profile of NeuroStab-42

| Parameter | Description | Expected Value |

| EC₅₀ | The concentration of NeuroStab-42 that produces 50% of its maximal potentiation. | ~30 nM |

| Eₘₐₓ | The maximum potentiation of the GABA-evoked current achieved. | ~850% |

| Hill Slope (nH) | Describes the steepness of the concentration-response curve. | ~1.2 |

A graphical representation of these results allows for clear visualization of the compound's potency and efficacy.[23][24]

Visualization of Workflows and Mechanisms

Diagram 1: Experimental Workflow

This diagram outlines the key steps from cell preparation to data analysis for characterizing NeuroStab-42.

Caption: Workflow for Patch-Clamp Analysis of NeuroStab-42.

Diagram 2: Mechanism of Action

This diagram illustrates the allosteric modulation of the GABAA receptor by NeuroStab-42.

Caption: NeuroStab-42 Positive Allosteric Modulation Mechanism.

Troubleshooting

| Problem | Possible Cause | Solution |

| Unstable Seal Resistance | Poor cell health; Debris on cell or pipette tip. | Use healthy, low-passage cells. Ensure solutions are filtered. Fire-polish pipette tips. |

| No Response to GABA | Low receptor expression; Blocked perfusion line. | Use a validated stable cell line. Check perfusion system for bubbles or clogs. |

| High Leak Current | Poor seal quality; Cell damage during rupture. | Abandon cell and attempt on a new one. Use gentler suction to go whole-cell. |

| Response "Runs Down" | Intracellular factors washing out. | Consider using the perforated patch technique to preserve the intracellular milieu. |

| Irreversible Drug Effect | Compound is a slow off-rate binder. | Increase washout time significantly. Note that full concentration-response from one cell may not be possible. |

Conclusion

The protocols described herein provide a robust and reliable method for characterizing the pharmacological properties of novel GABAA receptor PAMs like NeuroStab-42. By employing whole-cell voltage-clamp electrophysiology, researchers can obtain high-fidelity data to accurately determine a compound's potency and efficacy, which is a critical step in the preclinical drug discovery pipeline for neurological and psychiatric disorders.

References

- Vertex AI Search. (2024, April 14). Voltage clamp and patch clamp electrophysiology methods for studying ion channels.

- Danaher Life Sciences.

- Wikipedia.

- ALA Scientific Instruments. pCLAMP™ Software Suite.

- (2024, June 21).

- Grokipedia.

- Molecular Devices.

- Danaher Life Sciences.

- Physiologic Instruments.

- Select Science. pCLAMP 10 Standard Electrophysiology software (Windows) reviews.

- Wikipedia. Voltage clamp.

- Olsen, R. W. (2018).

- StatPearls. (2024, February 28).

- Sigma-Aldrich. HEK293 GABAA Receptor α1β2γ2 (long form) Cell Line.

- Henley, C.

- Halliwell, J. V., et al. Voltage clamp techniques.

- Crumb, L., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central.

- Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.

- ResearchGate. (2008). (PDF) Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells.

- European Pharmaceutical Review. (2005, May 20). Patch clamp electrophysiology steps up a gear.

- Molecular Devices.

- Mortensen, M., et al. (2010). GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. PubMed Central.

- PubMed Central. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

- PubMed Central. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction.

- PubMed. (2008). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells.

- ResearchGate. (2023, February 1). Can culture media without FBS be used to dissolve hydrophobic drugs?

- PubMed. (1990). Statistical analysis of dose-response curves in extracellular electrophysiological studies of single neurons.

- Bormann, J., & Clapham, D. E. (1985). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. PNAS.

- Sophion Bioscience.

- PubMed. (2019). EEG Signals-Based Longitudinal Control System for a Brain-Controlled Vehicle.

- Sophion Bioscience. Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio.

- (2025, August 21). Concentration-response curve: Significance and symbolism.

- p

- PubMed. (2011, June 11).

- YouTube. (2025, June 14). Control a Car with Your Focus & Muscles - Teaser | BCI + EMG with NPG Lite.

- Wikipedia.

- ResearchGate. (2023, June 6). (PDF)

- PubMed Central. (2012). Kinetic Properties of GABA ρ1 Homomeric Receptors Expressed in HEK293 Cells.

- ResearchGate.

- Wikipedia.

- MDPI. (2022). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives.

- ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?

- PubMed Central. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.

- ResearchGate.

- Reddit. I don't understand what the vehicle control is for : r/biology.

- ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.

Sources

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. grokipedia.com [grokipedia.com]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patch clamp - Wikipedia [en.wikipedia.org]

- 8. physiologicinstruments.com [physiologicinstruments.com]

- 9. Voltage clamp - Wikipedia [en.wikipedia.org]

- 10. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. pCLAMP™ Software Suite - ALA Scientific Instruments [alascience.com]

- 21. info.moleculardevices.com [info.moleculardevices.com]

- 22. lifesciences.danaher.com [lifesciences.danaher.com]

- 23. Dose–response relationship - Wikipedia [en.wikipedia.org]

- 24. Concentration-response curve: Significance and symbolism [wisdomlib.org]

"application of [Hypothetical Compound Name] in a mouse model of neuropathic pain"

Introduction: Targeting Neuroinflammation in Neuropathic Pain

Neuropathic pain, a debilitating condition resulting from damage to the somatosensory nervous system, represents a significant clinical challenge due to its complex pathophysiology and the limited efficacy of current treatments.[1][2] A growing body of evidence points to neuroinflammation, particularly the activation of glial cells like microglia in the spinal cord, as a critical driver of the central sensitization that underlies neuropathic pain.[3][4]